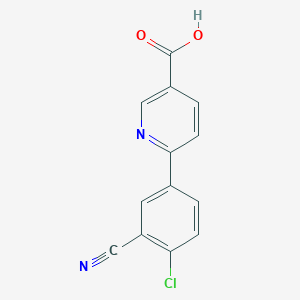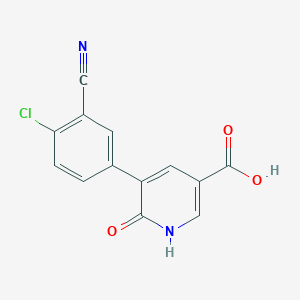
4-(4-Chloro-3-cyanophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-cyanophenyl)picolinic acid, also known as 4-chloro-3-cyanopyridine-2-carboxylic acid (CPCA) is an organic compound that is widely used in scientific research. It is a white crystalline powder with a molecular weight of 225.6 g/mol. CPCA has a variety of applications in science, such as in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of biochemical and physiological processes.
Wirkmechanismus
CPCA acts as a catalyst in various reactions due to its ability to form complexes with other molecules. When CPCA forms a complex with another molecule, it increases the rate of the reaction by providing an alternate pathway for the reaction to occur. This allows the reaction to occur more quickly and efficiently.
Biochemical and Physiological Effects
CPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to have an antifungal effect, as it can inhibit the growth of fungi. It has also been shown to have an anti-inflammatory effect, as it can reduce inflammation in the body. Additionally, CPCA has been shown to have an antioxidant effect, as it can reduce oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has a variety of advantages and limitations for use in lab experiments. One of the major advantages of using CPCA in lab experiments is its ability to act as a catalyst in various reactions. This allows for reactions to occur more quickly and efficiently, which can save time and money. Additionally, CPCA is relatively inexpensive, which makes it an attractive option for use in lab experiments. However, CPCA is also limited in its use in lab experiments, as it is not suitable for use in reactions that involve high temperatures or pressures.
Zukünftige Richtungen
There are a variety of potential future directions for the use of CPCA in scientific research. One potential direction is the use of CPCA in the development of new pharmaceuticals. CPCA could be used to synthesize new compounds that could be used as pharmaceuticals, which could lead to the development of more effective treatments for various diseases and conditions. Additionally, CPCA could be used to study the effects of various drugs and other compounds on the body, which could lead to a better understanding of how these compounds interact with the body. Finally, CPCA could be used to develop new polymers for use in a variety of applications, which could lead to the development of new materials with improved properties.
Synthesemethoden
CPCA is synthesized through a four-step process. The first step of the synthesis involves the reaction of 4-(4-Chloro-3-cyanophenyl)picolinic acid, 95%yanopyridine with anhydrous aluminum chloride in anhydrous dichloromethane. This reaction yields this compoundyanopyridine-2-carboxylic acid chloride, which is the intermediate product of the synthesis. The second step is the reaction of this compoundyanopyridine-2-carboxylic acid chloride with sodium hydroxide in water. This reaction produces this compoundyanopyridine-2-carboxylic acid, which is the final product of the synthesis. The third and fourth steps of the synthesis involve the purification and drying of the product.
Wissenschaftliche Forschungsanwendungen
CPCA is widely used in scientific research due to its ability to act as a catalyst in various reactions. It is a popular reagent for the synthesis of pharmaceuticals, as it can be used to synthesize a variety of compounds. CPCA is also used in the synthesis of polymers for use in a variety of applications. Additionally, CPCA is used in the study of biochemical and physiological processes, as it can be used to study the effects of various drugs and other compounds on the body.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-11-2-1-8(5-10(11)7-15)9-3-4-16-12(6-9)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBLXZHNJVVPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














